molecular formula C8H5NO6 B105565 2-Nitroisophthalic acid CAS No. 21161-11-5

2-Nitroisophthalic acid

Cat. No. B105565
CAS RN: 21161-11-5
M. Wt: 211.13 g/mol
InChI Key: CAHWDGJDQYAFHM-UHFFFAOYSA-N
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Description

2-Nitroisophthalic acid is a derivative of isophthalic acid, which is an aromatic dicarboxylic acid with two carboxyl groups on the benzene ring. It is modified by the introduction of a nitro group, which significantly alters its chemical and physical properties. Although the provided papers do not directly discuss 2-nitroisophthalic acid, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be extrapolated to understand 2-nitroisophthalic acid.

Synthesis Analysis

The synthesis of related nitro-substituted aromatic compounds involves multi-step reactions, including nitration, reduction, and other functional group transformations. For instance, the synthesis of 3-nitro-2-amino-benzoic acid from phthalic anhydride involves nitration, dehydration, amidation, and Hofmann rearrangement, with the yield of each step being carefully optimized under specific conditions . Similarly, the synthesis of 5-amino-2,4,6-triiodoisophthalic acid from isophthalic acid includes nitration, reduction, and iodination steps, with the overall yield being a critical factor . These methods suggest that the synthesis of 2-nitroisophthalic acid would likely involve a nitration step of isophthalic acid, followed by purification and characterization processes.

Molecular Structure Analysis

The molecular structure of nitro-substituted aromatic compounds is characterized by the presence of nitro groups that can influence the overall geometry and electronic distribution of the molecule. X-ray diffraction analysis is a common technique used to determine the crystal structure, as seen in the synthesis of a nitronyl-nitroxide labeled isophthalic acid derivative, which forms a 3-D network through hydrogen bonding . This implies that 2-nitroisophthalic acid would also exhibit specific structural features due to the presence of the nitro group, potentially affecting its ability to form supramolecular structures.

Chemical Reactions Analysis

The chemical reactivity of nitro-substituted aromatic compounds is diverse, with the nitro group being a key functional group that can undergo various chemical transformations. For example, the nickel(II) metal–organic framework synthesized using 3-nitrophthalic acid demonstrates the ability of nitro-substituted aromatic acids to coordinate with metal ions and form complex structures . This suggests that 2-nitroisophthalic acid could also participate in similar coordination chemistry, leading to the formation of metal–organic frameworks or other coordination compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitro-substituted aromatic compounds are influenced by the presence of nitro and carboxyl groups. These groups can affect solubility, melting point, and reactivity. Spectroscopic techniques such as UV, IR, 1H NMR, and 13C NMR are used to confirm the identity and purity of the synthesized compounds . The magnetic properties can also be of interest, as demonstrated by the EPR and magnetic analysis of the nitronyl-nitroxide labeled isophthalic acid, which showed weak ferromagnetic intermolecular interactions at low temperatures . These findings indicate that 2-nitroisophthalic acid would have distinct spectroscopic signatures and potentially interesting magnetic properties.

Scientific Research Applications

  • High Proton Conduction in Metal-Organic Frameworks :

    • A study by Xing et al. (2019) reported the development of a metal-organic framework (MOF) using 5-nitroisophthalic acid, which exhibited high proton conductivity, potentially useful for applications in proton-conducting materials (Xing et al., 2019).
  • Selective CO2 Capture and Metal Ions Detection :

    • Wang et al. (2018) synthesized Cd(II) iso-frameworks incorporating 5-nitroisophthalic acid. These frameworks demonstrated significant CO2 uptake and were also effective in detecting metal ions, suggesting their utility in environmental monitoring and gas separation (Wang et al., 2018).
  • Formation of Chiral Metal-Organic Frameworks :

    • In a study by Li et al. (2015), reactions involving 5-nitroisophthalic acid led to the formation of chiral nickel(II) metal-organic frameworks. This study highlighted the influence of solvents and other conditions in the formation of these unique structures (Li et al., 2015).
  • Isoreticular Microporous Frameworks for Gas Separation :

    • Cui et al. (2020) developed a copper metal-organic framework using 4-nitroisophthalic acid. This MOF exhibited notable CO2 capture capabilities, making it relevant for applications in gas separation and storage (Cui et al., 2020).
  • Synthesis of Diverse Coordination Polymers :

    • Maity et al. (2015) reported the synthesis of eight new coordination polymers using 5-nitroisophthalate. These polymers showed diverse dimensionalities and potential applications in molecular assembly and design (Maity et al., 2015).
  • Luminescent Sensing Properties :

    • Research by Wei et al. (2019) developed Zn(II) coordination polymers with 5-nitroisophthalic acid, which exhibited luminescent sensing properties. These polymers were effective in detecting specific ions in water, demonstrating potential in environmental sensing (Wei et al., 2019).
  • Nonlinear Optical Properties :

    • Balakrishnan et al. (2020) studied the cocrystals of 18-crown-6 with 5-nitroisophthalic acid, revealing significant nonlinear optical properties. These findings are important for the development of optical materials (Balakrishnan et al., 2020).
  • Supercapacitor Applications :

    • A study by He et al. (2020) created Zn/Ni nitro-containing metal-organic frameworks for supercapacitor applications, demonstrating their potential in energy storage technologies (He et al., 2020).

properties

IUPAC Name

2-nitrobenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO6/c10-7(11)4-2-1-3-5(8(12)13)6(4)9(14)15/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHWDGJDQYAFHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175396
Record name 2-Nitroisophthalic acid
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Molecular Weight

211.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitroisophthalic acid

CAS RN

21161-11-5
Record name 2-Nitro-1,3-benzenedicarboxylic acid
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Record name 2-Nitroisophthalic acid
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Record name 2-Nitroisophthalic acid
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Record name 2-nitroisophthalic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
120
Citations
SJ Li, K Li, YW Li - Zeitschrift für Kristallographie-New Crystal …, 2020 - degruyter.com
… However, no structural result have been reported for 2-nitroisophthalic acid or 2-nitroisophthalate. To the best of our knowledge, only one crystal strucure of an analogue of 2-nitroisophthalic …
Number of citations: 2 www.degruyter.com
RW Isensee, BE Christensen - Journal of the American Chemical …, 1948 - ACS Publications
… of 2-nitroisophthalic acid were placed in the above order in a reaction flask equipped with a … ketone and 4-hydroxy-8-quinazoline carboxylic acid from 2-nitroisophthalic acid are given. …
Number of citations: 5 pubs.acs.org
R Wu, X Zhang, J Wang, L Wang, B Zhu, C Xu… - Advanced Powder …, 2022 - Elsevier
… Two novel Zn-MOFs constructed from 5-hydroxy-2-nitroisophthalic acid (H 2 DIPA) and 5-(4-carboxy-2-nitrophenoxy)-2-nitroisophthalic acid (H 3 BPPA), namely: {[Zn 2 (DIPA) 2 (bimp) …
Number of citations: 8 www.sciencedirect.com
BD Andrews, ID Rae - Australian Journal of Chemistry, 1971 - CSIRO Publishing
… the second category, from 3-nitrophthalic anhydride and 2-nitroisophthalic acid. Hoffman degradation of the bis-amide of 2-nitroisophthalic acid in conventional fashion,5 viz. heating the …
Number of citations: 2 www.publish.csiro.au
EA Steck, LL Hallock, CM Suter - Journal of the American …, 1948 - ACS Publications
… Summary Directions for the synthesis of methyl 2,4-dimethyl-8-quinazolyl ketone and 4-hydroxy-8-quinazoline carboxylic acid from 2-nitroisophthalic acid are given. …
Number of citations: 11 pubs.acs.org
Z Fu, Y Jiang, S Wang, Y Song, S Guo, H Cai - Organic letters, 2019 - ACS Publications
… for the cases of the decarboxylative ortho-halogenation of 2-nitrobenzoic acid tolerated another carboxyl group, ortho-diiodination occurred directly for the case of 2-nitroisophthalic acid …
Number of citations: 18 pubs.acs.org
XM Shi, YJ Fu, ZC Zhang - Zeitschrift für Kristallographie-New Crystal …, 2023 - degruyter.com
… A mixture of MnCl 2 ·4H 2 O (0.0198 g, 0.10 mmol) and 2-nitroisophthalic acid (0.0211 g, 0.10 mmol) … after cooling to room temparature, yield 56.5% (based on 2-nitroisophthalic acid). …
Number of citations: 2 www.degruyter.com
HB Borate, AS Kudale, SG Agalave - Organic Preparations and …, 2012 - Taylor & Francis
… they have reported the synthesis of 2,6-dicyanoaniline from 2-nitroisophthalic acid. Thus, 2-nitroisophthalic acid was converted to 2-nitroisophthalamide by treating with thionyl chloride …
Number of citations: 24 www.tandfonline.com
PD Wildes, EH White - Journal of the American Chemical Society, 1973 - ACS Publications
Differences in the emissionspectra of 3-aminophthalate dianion produced by absorption of light and produced chemically by the oxidation of luminol in basic aqueous dimethyl sulfoxide …
Number of citations: 31 pubs.acs.org
S Meiries, G Le Duc, A Chartoire… - … A European Journal, 2013 - Wiley Online Library
… Our straightforward and highly scalable route started with Etard’s double-oxidation of inexpensive and readily available 2-nitro-m-xylene 1 to 2-nitroisophthalic acid 2 which, in turn, was …

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